molecular formula C18H15N3O3 B2727355 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034511-42-5

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2727355
CAS RN: 2034511-42-5
M. Wt: 321.336
InChI Key: XQQIQWJGWZKEHS-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized by naturally occurring furanone compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Efficient Synthesis Techniques

Researchers have developed efficient methodologies for synthesizing polyfunctionalized benzofuran derivatives. One approach involves a domino strategy for creating multifunctionalized benzofuran-4(5H)-ones, which are then converted into cinnoline-4-carboxamides. This process highlights the compound's role in synthesizing complex heterocycles through eco-friendly procedures (Guan‐Hua Ma et al., 2014).

Reactivity and Derivative Formation

The reactivity of furan and benzofuran derivatives with various reagents has been extensively studied. For example, synthesis and reactivity studies of 2-(furan-2-yl)benzo[e][1,3]benzothiazole showcase the compound's versatility in undergoing electrophilic substitution reactions, leading to a broad array of structurally diverse derivatives (А. Aleksandrov & М. М. El’chaninov, 2017).

Biological Applications

The potential biological applications of these compounds are highlighted by studies focusing on their antimicrobial and anticancer activities. For instance, the synthesis and evaluation of pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties for their in vitro antiviral and antitumor activities indicate the utility of benzofuran derivatives in medicinal chemistry (Mirjana Popsavin et al., 2002).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(17-10-13-4-1-2-5-16(13)24-17)19-7-8-21-12-14(11-20-21)15-6-3-9-23-15/h1-6,9-12H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQIQWJGWZKEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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